3-Methyl-5-nitrobenzonitrile
Overview
Description
3-Methyl-5-nitrobenzonitrile is an aromatic organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a methyl group at the third position and a nitro group at the fifth position, along with a nitrile group. This compound is used in various chemical syntheses and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-5-nitrobenzonitrile can be synthesized through several methods. One common approach involves the nitration of 3-methylbenzonitrile using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Ammonia or amines, often under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 3-Methyl-5-aminobenzonitrile.
Substitution: Various amides or substituted benzonitriles.
Oxidation: 3-Carboxy-5-nitrobenzonitrile.
Scientific Research Applications
3-Methyl-5-nitrobenzonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile groups.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-5-nitrobenzonitrile involves its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The nitrile group can be hydrolyzed to form carboxylic acids or amides, which are key intermediates in various biochemical pathways.
Comparison with Similar Compounds
2-Methyl-5-nitrobenzonitrile: Similar structure but with the methyl group at the second position.
Benzonitrile: Lacks the methyl and nitro substituents.
3-Methylbenzonitrile: Lacks the nitro group.
Uniqueness: 3-Methyl-5-nitrobenzonitrile is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and properties. The presence of both the nitro and nitrile groups allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
3-methyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWBXIHWZDLYSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561725 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124289-22-1 | |
Record name | 3-Methyl-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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